Lipophilicity: 3,5-Difluorophenyl vs. Unsubstituted Analog
The lipophilicity of 4-(3,5-difluorophenyl)azetidin-2-one (XLogP3 = 1.0) is 25% higher than that of the unsubstituted 4-phenylazetidin-2-one comparator (XLogP3 = 0.8), as computed by PubChem's XLogP3 algorithm. The independent LogP prediction from Chemsrc for the target compound is 1.5258 [1]. This difference is driven by the two fluorine atoms, which increase hydrophobic surface area without introducing large conformational flexibility (rotatable bond count remains 1 for both compounds). Lipophilicity is a key determinant of membrane permeability, nonspecific protein binding, and in vivo distribution volume [2].
| Evidence Dimension | Computed lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 1.0 (PubChem); predicted LogP = 1.5258 (Chemsrc/Leyan) [1] |
| Comparator Or Baseline | 4-Phenylazetidin-2-one: XLogP3 = 0.8 (PubChem CID 568818); LogP = 1.5764 (Chemsrc) [2] |
| Quantified Difference | ∆XLogP3 = +0.2 (25% increase) for target vs. unsubstituted phenyl; ∆LogP (Chemsrc) = −0.05 (negligible, within prediction error) |
| Conditions | In silico prediction (XLogP3 algorithm, PubChem 2021.05.07 release); Chemsrc predicted LogP |
Why This Matters
Higher lipophilicity predicts enhanced passive membrane permeability for intracellular target engagement, a critical factor in selecting building blocks for cell-based screening campaigns.
- [1] PubChem CID 80207043, 4-(3,5-Difluorophenyl)azetidin-2-one, Computed Properties (XLogP3-AA = 1). National Center for Biotechnology Information, 2026. View Source
- [2] PubChem CID 568818, 4-Phenylazetidin-2-one, Computed Properties (XLogP3-AA = 0.8). National Center for Biotechnology Information. View Source
